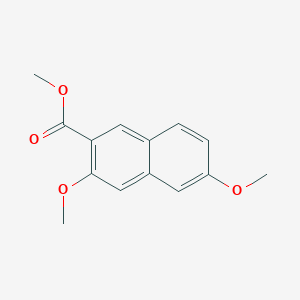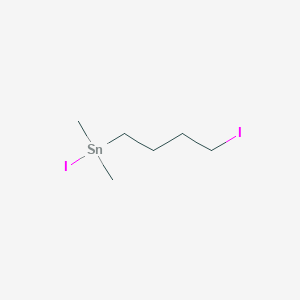
Iodo(4-iodobutyl)dimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo(4-iodobutyl)dimethylstannane is an organotin compound with the molecular formula C6H12I2Sn It is characterized by the presence of two iodine atoms and a tin atom bonded to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iodo(4-iodobutyl)dimethylstannane typically involves the reaction of 4-iodobutyl iodide with dimethyltin dichloride. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions. The general reaction scheme is as follows:
4-iodobutyl iodide+dimethyltin dichloride→this compound+by-products
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Iodo(4-iodobutyl)dimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated alcohols, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
Iodo(4-iodobutyl)dimethylstannane has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a precursor for radiolabeled compounds in imaging studies.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Iodo(4-iodobutyl)dimethylstannane involves its ability to participate in various chemical reactions due to the presence of reactive iodine and tin atoms. The compound can interact with molecular targets through electrophilic and nucleophilic pathways, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological systems.
Comparison with Similar Compounds
Iodo(4-iodobutyl)trimethylstannane: Similar structure but with an additional methyl group.
Iodo(4-iodobutyl)triphenylstannane: Contains phenyl groups instead of methyl groups.
Iodo(4-iodobutyl)tributylstannane: Features butyl groups in place of methyl groups.
Uniqueness: Iodo(4-iodobutyl)dimethylstannane is unique due to its specific combination of iodine and tin atoms, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
62290-35-1 |
|---|---|
Molecular Formula |
C6H14I2Sn |
Molecular Weight |
458.69 g/mol |
IUPAC Name |
iodo-(4-iodobutyl)-dimethylstannane |
InChI |
InChI=1S/C4H8I.2CH3.HI.Sn/c1-2-3-4-5;;;;/h1-4H2;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
JZJYGOAPOBRLNQ-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(CCCCI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


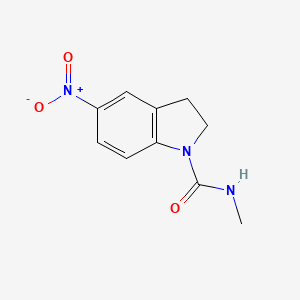
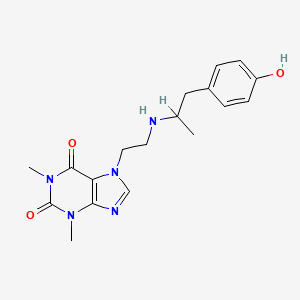
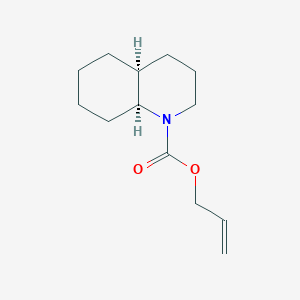
![1,3,5-Trichloro-2-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14537834.png)
arsanium perchlorate](/img/structure/B14537841.png)
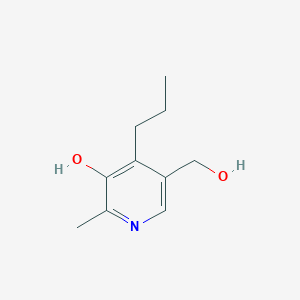
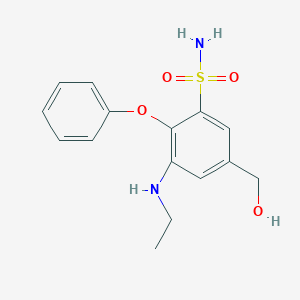
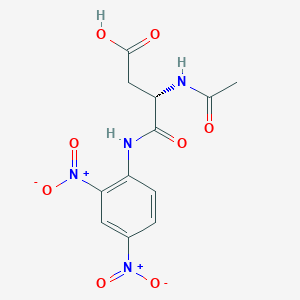
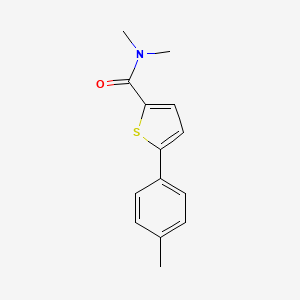
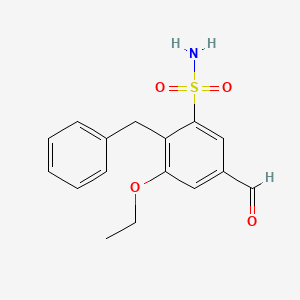
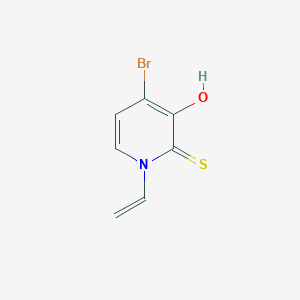
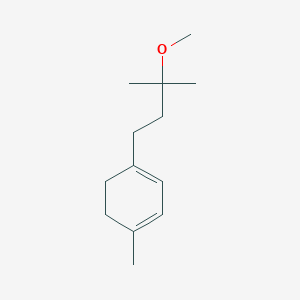
![N-[(5-Bromo-2-methoxyphenyl)(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14537877.png)
